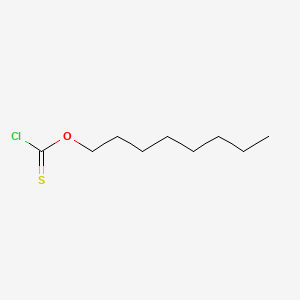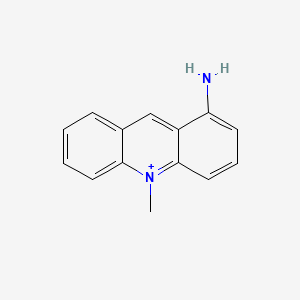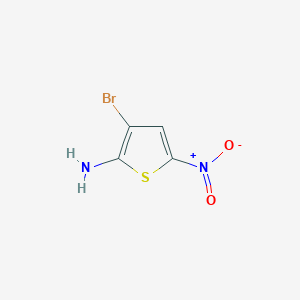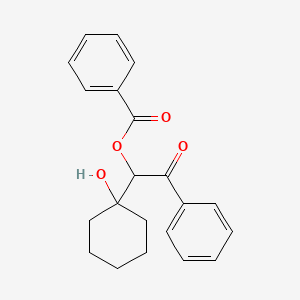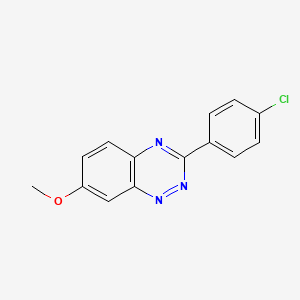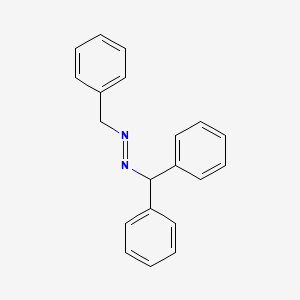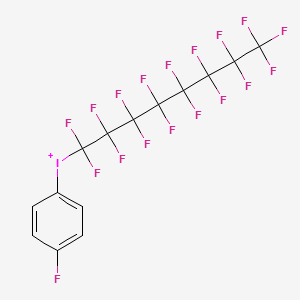![molecular formula C11H14OS B14426754 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol CAS No. 83022-85-9](/img/structure/B14426754.png)
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl ring attached to an ethan-1-ol group, with a phenylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by a phenylsulfanyl group.
Attachment of the Ethan-1-ol Group: The ethan-1-ol group can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol group is oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenyl group or the ethan-1-ol group to an ethane group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions (e.g., basic or acidic medium).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl or ethane derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may confer stability and specificity to the compound’s interactions, while the ethan-1-ol group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopropyl-2-(phenylsulfanyl)ethanone
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(2-pyridinyl)ethanone
Uniqueness
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the cyclopropyl ring and phenylsulfanyl group also contributes to its unique properties and applications.
Propiedades
Número CAS |
83022-85-9 |
|---|---|
Fórmula molecular |
C11H14OS |
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
2-(1-phenylsulfanylcyclopropyl)ethanol |
InChI |
InChI=1S/C11H14OS/c12-9-8-11(6-7-11)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Clave InChI |
MYGZPKIWQJZTPH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCO)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
